An In-depth Technical Guide to 3-Bromo-4-fluoroaniline Hydrochloride
An In-depth Technical Guide to 3-Bromo-4-fluoroaniline Hydrochloride
This guide provides a comprehensive technical overview of 3-Bromo-4-fluoroaniline hydrochloride, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical properties, synthesis, reactivity, and applications, grounding all information in established scientific principles and methodologies.
Introduction: Strategic Importance in Synthesis
3-Bromo-4-fluoroaniline is a halogenated aromatic amine that serves as a vital structural motif in the synthesis of complex organic molecules. Its utility is magnified in its hydrochloride salt form, which often improves stability and handling characteristics. The strategic placement of the bromo, fluoro, and amino groups on the aniline ring provides a versatile scaffold for building active pharmaceutical ingredients (APIs) and agrochemicals. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom acts as a crucial handle for carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions.[1]
Core Chemical & Physical Properties
The fundamental properties of 3-Bromo-4-fluoroaniline and its hydrochloride salt are critical for its application in synthesis, determining factors like solvent choice, reaction conditions, and purification strategies.
| Property | Value | Source(s) |
| IUPAC Name | 3-bromo-4-fluoroaniline hydrochloride | |
| CAS Number | 656-64-4 (for free base) | [2] |
| Molecular Formula | C₆H₅BrFN (free base) | [2] |
| Molecular Weight | 190.01 g/mol (free base) | [2] |
| Appearance | Light yellow to white crystalline powder or lumps | [2] |
| Melting Point | 27.0-34.0 °C (for free base) | |
| Solubility | Insoluble in water; soluble in organic solvents like DCM, ethanol | |
| pKa | ~2.9 (Predicted for the anilinium ion) |
Spectroscopic Profile
The structural identity of 3-Bromo-4-fluoroaniline is confirmed through standard spectroscopic techniques.
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¹H NMR: In a typical ¹H NMR spectrum (in CDCl₃), the aromatic protons would appear as complex multiplets due to proton-proton and proton-fluorine coupling. The amine (-NH₂) protons typically present as a broad singlet.
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¹³C NMR: The spectrum will show six distinct signals for the aromatic carbons. The carbon attached to fluorine will exhibit a large C-F coupling constant, a hallmark of fluorinated aromatic compounds.[3][4]
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FTIR Spectroscopy: The infrared spectrum provides clear evidence of its key functional groups. Characteristic absorption bands include N-H stretching for the amine (or N⁺-H for the hydrochloride salt), C-F stretching, and C-Br stretching, alongside typical aromatic C-H and C=C vibrations.[5]
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Mass Spectrometry: The mass spectrum of the free base will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
Synthesis and Purification Protocols
The synthesis of 3-Bromo-4-fluoroaniline and its subsequent conversion to the hydrochloride salt is a well-established multi-step process.
Synthesis of 3-Bromo-4-fluoroaniline (Free Base)
The most common route involves the reduction of the corresponding nitro compound, 3-bromo-4-fluoronitrobenzene.
Causality Behind Experimental Choices:
-
Reducing Agent: Tin(II) chloride (SnCl₂) in an acidic medium (often with HCl generated in situ or added) is a classic and effective method for the reduction of aromatic nitro groups to anilines. It is a robust and high-yielding reaction.
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Basification: After the reduction is complete, the reaction mixture is made alkaline (e.g., with NaOH). This is crucial for two reasons: 1) It deprotonates the anilinium salt formed under the acidic reaction conditions to yield the free aniline base, which is soluble in organic solvents. 2) It precipitates the tin as tin hydroxides, allowing for its removal by filtration.
-
Purification: Silica gel column chromatography is a standard method for purifying organic compounds. The choice of a non-polar eluent like toluene is appropriate for the relatively non-polar aniline product.
Step-by-Step Experimental Protocol:
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Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).
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Reduction: Tin(II) chloride dihydrate is dissolved in ethanol. The solution of 3-bromo-4-fluoronitrobenzene in a suitable solvent like THF is added dropwise to the stirred tin chloride solution. The reaction is typically heated (e.g., to 60 °C) for several hours to ensure complete conversion.
-
Workup & Isolation: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is treated with ice and basified with an aqueous sodium hydroxide solution.
-
Extraction: The resulting slurry is filtered to remove tin salts. The filtrate is extracted with dichloromethane (DCM). The organic layers are combined, washed with water, and dried over an anhydrous drying agent (e.g., potassium carbonate).
-
Final Purification: After filtering off the drying agent, the solvent is evaporated. The crude product is purified by silica gel column chromatography using toluene as the eluent to yield pure 3-bromo-4-fluoroaniline.
Preparation of 3-Bromo-4-fluoroaniline Hydrochloride
The conversion of the free aniline base to its hydrochloride salt is a straightforward acid-base reaction.[6]
Step-by-Step Experimental Protocol:
-
Dissolution: The purified 3-bromo-4-fluoroaniline is dissolved in a suitable anhydrous solvent, such as ethanol or diethyl ether.
-
Acidification: Anhydrous hydrogen chloride (HCl) gas is bubbled through the solution, or a solution of HCl in an appropriate solvent (e.g., HCl in isopropanol) is added dropwise with stirring.[6]
-
Precipitation & Isolation: The hydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution.
-
Purification: The solid product is collected by suction filtration, washed with a small amount of cold solvent to remove any unreacted starting material, and dried under vacuum.
Reactivity and Strategic Applications
The synthetic utility of 3-bromo-4-fluoroaniline stems from the distinct reactivity of its functional groups. The aniline moiety is a known "structural alert" in medicinal chemistry due to its potential for metabolic activation into reactive species.[7][8] However, its role as a versatile synthetic handle often outweighs these concerns in the intermediate stages of drug discovery.
-
Amino Group: The primary amine is nucleophilic and can be readily acylated, alkylated, or used in reactions like diazotization to be converted into other functional groups.
-
Bromine Atom: The C-Br bond is the key site for palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the facile introduction of aryl, heteroaryl, alkyl, or alkyne groups, enabling the construction of complex molecular scaffolds.
-
Fluorine Atom: The electron-withdrawing nature of fluorine modulates the electronics of the aromatic ring. In the final drug molecule, the C-F bond is very strong, which can block metabolic oxidation at that position, thereby increasing the drug's half-life.[9][10] Fluorine can also alter pKa and lipophilicity, which are critical for a drug's pharmacokinetic profile.[11][12]
Safety and Handling
As with all chemical reagents, proper handling of 3-Bromo-4-fluoroaniline hydrochloride is paramount. It is classified as hazardous.
-
Hazards: The compound is harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.
-
Handling: Avoid breathing dust or fumes. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.
Conclusion
3-Bromo-4-fluoroaniline hydrochloride is a high-value intermediate for scientific research and development. Its trifunctional nature provides a robust platform for molecular elaboration, enabling access to novel chemical entities with tailored properties. A thorough understanding of its chemical characteristics, synthetic pathways, and reactivity is essential for its effective and safe utilization in the laboratory.
References
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New Journal of Chemistry Supporting Information. (n.d.). Retrieved from [Link]
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Gant, T. G. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(4), 418-420. Retrieved from [Link]
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Gant, T. G. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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LaLonde, R. L. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]
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Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Fluorine Chemistry Breakthroughs: Using 2-Bromo-1,1-difluoroethylene. Retrieved from [Link]
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Supporting Information for "Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes". (n.d.). Retrieved from [Link]
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ResearchGate. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved from [Link]
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LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]
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Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]
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MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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SpectraBase. (n.d.). 3-Bromo-4-fluoroaniline. Retrieved from [Link]
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ResearchGate. (n.d.). 13C-NMR spectrum of compound (4i). Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoroaniline. Retrieved from [Link]
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